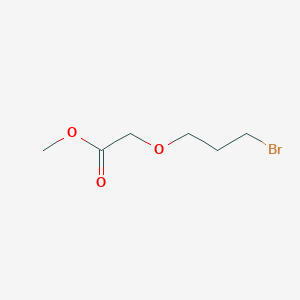

Methyl 2-(3-Bromopropoxy)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

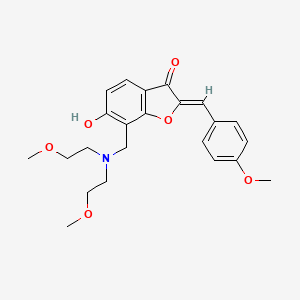

“Methyl 2-(3-Bromopropoxy)acetate” is a chemical compound with the CAS Number: 433213-11-7 . It has a molecular weight of 211.06 and its IUPAC name is methyl 2-(3-bromopropoxy)acetate . The compound is typically a colorless to yellow liquid .

Molecular Structure Analysis

The molecular formula of “Methyl 2-(3-Bromopropoxy)acetate” is C6H11BrO3 . The InChI code for the compound is 1S/C6H11BrO3/c1-9-6(8)5-10-4-2-3-7/h2-5H2,1H3 .Physical And Chemical Properties Analysis

“Methyl 2-(3-Bromopropoxy)acetate” is a colorless to yellow liquid . The compound has a molecular weight of 211.06 . Unfortunately, specific physical properties such as boiling point, melting point, and density were not found in the sources I accessed.Scientific Research Applications

Catalytic Processes and Chemical Synthesis

Enantioselective Hydrogenation : The hydrogenation of methyl acetoacetate to give optically pure methyl 3-hydroxybutyrate demonstrates the application of catalytic processes in achieving high activity and enantioselectivity under mild conditions. This process utilizes Bronsted acid and Ru–binap sites in a polydimethylsiloxane membrane matrix (Diedrik Tas et al., 1997).

Reactions with Acetone and Bromoacetone : The study on the reactions of lithium diphenylphosphinylide and diphenylphosphinothioylide with acetone and bromoacetone explores the chemical behavior of these compounds and their resultant products. This research contributes to the understanding of substitution reactions and the formation of complex phosphine oxides (M. Yoshifuji, H. Gomi, N. Inamoto, 1974).

Conversion of Methane to Methyl Acetate : An innovative approach for the direct conversion of methane to methyl acetate using nitrous oxide and carbon monoxide over heterogeneous catalysts containing rhodium and iron phosphate. This method highlights a potential application in utilizing methane, a significant greenhouse gas, for chemical synthesis (Q. Yuan, Qinghong Zhang, Ye Wang, 2005).

Synthesis of Drug Intermediates : An undergraduate course experiment that demonstrates the synthesis of methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate from 2-bromothiophene as a drug intermediate. This experiment emphasizes the practical applications of chemical synthesis in educational settings and drug development (W. Min, 2015).

Environmental and Miscellaneous Applications

- Atmospheric Degradation of Methyl Bromide : Research on the rapid degradation of atmospheric methyl bromide in soils reveals that this process is bacterially mediated, indicating a significant environmental sink for this compound. This study contributes to understanding the atmospheric lifecycle of methyl bromide and its impact on stratospheric ozone (J. Shorter et al., 1995).

Safety and Hazards

The safety data sheet for “Methyl 2-(3-Bromopropoxy)acetate” indicates that it is considered hazardous . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . Precautionary measures include avoiding inhalation of vapour or mist, keeping away from sources of ignition, and wearing protective equipment .

Mechanism of Action

Target of Action

Methyl 2-(3-Bromopropoxy)acetate is a chemical compound with the molecular formula C6H11BrO3 The primary targets of this compound are currently not well-documented in the available literature

Biochemical Pathways

The specific biochemical pathways affected by Methyl 2-(3-Bromopropoxy)acetate are currently unknown . Biochemical pathways are a series of chemical reactions occurring within a cell, and any alteration can have downstream effects on various biological processes.

Action Environment

The action, efficacy, and stability of Methyl 2-(3-Bromopropoxy)acetate can be influenced by various environmental factors . These factors can include pH, temperature, presence of other compounds, and the specific characteristics of the biological system in which the compound is present.

properties

IUPAC Name |

methyl 2-(3-bromopropoxy)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO3/c1-9-6(8)5-10-4-2-3-7/h2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBLSERPFRLUGLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COCCCBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(6-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2927674.png)

![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-nitrobenzamide](/img/structure/B2927675.png)

![6-imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-N-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2927677.png)

![2-chloro-6-methyl-N-[1-(1H-1,2,3,4-tetrazol-5-yl)butyl]pyridine-4-carboxamide](/img/structure/B2927681.png)

![16-(3-Methylbutyl)-12,18-dioxa-16-azapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{14,19}]henicosa-1(13),2(11),4(9),5,7,14(19),20-heptaene-3,10-dione](/img/structure/B2927689.png)

![N-(3-ethylphenyl)-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2927690.png)

![4-chloro-N-[(2-chlorophenyl)methyl]-3-ethoxybenzene-1-sulfonamide](/img/structure/B2927691.png)

![2-(2,4-dichlorophenyl)-N-[3-[(2-fluorophenyl)sulfamoyl]phenyl]acetamide](/img/structure/B2927693.png)

![2-{[1-(tert-butyl)-1H-pyrazol-4-yl]carbonyl}phenyl 2-thiophenesulfonate](/img/structure/B2927694.png)